molecular formula C8H14O3 B2467926 (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate CAS No. 99438-47-8

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate

Cat. No. B2467926
CAS RN: 99438-47-8
M. Wt: 158.197
InChI Key: OXQRLBFDJMSRMM-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, also known as MHC, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a chiral molecule that has a cyclohexane ring with a carboxylate group and a hydroxyl group attached to it. MHC has been synthesized using various methods, and its potential applications in scientific research have been studied extensively.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate involves the conversion of a starting material into the desired product through a series of chemical reactions.

Starting Materials
Cyclohexene, Methanol, Sodium hydroxide, Sodium borohydride, Methyl iodide, Hydrochloric acid, Sodium chloride, Wate

Reaction
Step 1: Cyclohexene is reacted with methanol and sodium hydroxide to form methyl cyclohexanecarboxylate., Step 2: Methyl cyclohexanecarboxylate is reduced with sodium borohydride to form (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate., Step 3: (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is reacted with methyl iodide and hydrochloric acid to form methyl (1S,3S)-3-iodo-3-hydroxycyclohexanecarboxylate., Step 4: Methyl (1S,3S)-3-iodo-3-hydroxycyclohexanecarboxylate is reacted with sodium borohydride to form (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate., Step 5: The product is purified by washing with water and sodium chloride.

Mechanism Of Action

The mechanism of action of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is not fully understood. However, it is believed that (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate acts as a chiral auxiliary, which helps to control the stereochemistry of the reaction. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is also believed to act as a Lewis acid, which helps to activate the substrate and facilitate the reaction.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate. However, studies have shown that (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is non-toxic and does not exhibit any significant adverse effects on the human body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in lab experiments is its high enantioselectivity, which makes it an excellent chiral building block. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in scientific research. One potential area of research is the development of new synthetic methods for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, which could lead to more efficient and cost-effective synthesis. Another area of research is the development of new applications for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, such as in the synthesis of new pharmaceuticals and natural products. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate and its potential uses in asymmetric catalysis.

Scientific Research Applications

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has been used in several scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and natural products. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has also been used as a ligand in asymmetric catalysis, where it has been found to exhibit excellent enantioselectivity. In addition, (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has been used in the synthesis of chiral auxiliaries, which are used in the preparation of chiral compounds.

properties

IUPAC Name

methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQRLBFDJMSRMM-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate

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